6-Azaspiro[3.4]octane-6-carbonyl chloride
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Overview
Description
6-Azaspiro[3.4]octane-6-carbonyl chloride is a chemical compound with the molecular formula C8H12ClNO and a molecular weight of 173.64 g/mol . It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.4]octane-6-carbonyl chloride typically involves the annulation of cyclopentane and four-membered rings . One approach includes the use of readily available starting materials and conventional chemical transformations. The reaction conditions often involve minimal chromatographic purifications to afford the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable synthetic routes that ensure high yield and purity. This may include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the annulation process.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[3.4]octane-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Oxidation and Reduction: It may undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid derivative.
Scientific Research Applications
6-Azaspiro[3.4]octane-6-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6-Azaspiro[3.4]octane-6-carbonyl chloride exerts its effects involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity can be harnessed in biochemical assays to study enzyme kinetics and protein interactions.
Comparison with Similar Compounds
Similar Compounds
6-Azaspiro[3.4]octane: A related compound without the carbonyl chloride group, used in similar applications but with different reactivity.
2-Azaspiro[3.4]octane: Another spirocyclic compound with a different ring structure, used in synthetic chemistry.
Uniqueness
6-Azaspiro[3.4]octane-6-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs.
Properties
IUPAC Name |
6-azaspiro[3.4]octane-6-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c9-7(11)10-5-4-8(6-10)2-1-3-8/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGDJKCJVONLKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN(C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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